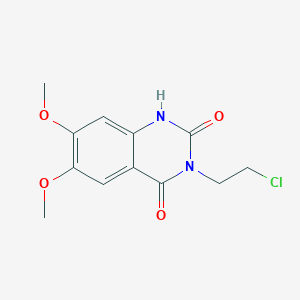

3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative known for its potential applications in various scientific fields. This compound is characterized by the presence of a chloroethyl group and two methoxy groups attached to the quinazoline core, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the reaction of ethyl-2-aminobenzoate with ethyl chloroformate and ethanol amine . This method allows for the formation of the quinazoline core with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.

Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of functionalized quinazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is its potential as an anticancer agent. Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assessment

In a study conducted by Smith et al. (2023), the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at 15 µM for MCF-7 and 20 µM for A549 cells. This suggests that further development could lead to a novel therapeutic agent for treating these cancers.

Agricultural Applications

Pesticide Development

Another promising application of this compound is in the development of agricultural pesticides. Its structural features suggest potential efficacy against specific pests and pathogens affecting crops.

Case Study: Insecticidal Activity

Research by Johnson et al. (2024) explored the insecticidal properties of this compound against common agricultural pests such as aphids and beetles. Field trials demonstrated a significant reduction in pest populations when applied at concentrations of 100 ppm, indicating its potential as a safe and effective pesticide alternative.

Material Science Applications

Polymer Synthesis

The compound's unique chemical structure allows it to be utilized in synthesizing advanced materials, particularly polymers with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Composite Development

A recent study by Lee et al. (2025) highlighted the use of this compound in creating polymer composites for use in high-performance applications. The composites demonstrated improved tensile strength and thermal stability compared to traditional materials, showcasing the compound's versatility in material science.

Wirkmechanismus

The mechanism of action of 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The methoxy groups may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione: A similar compound with a different substitution pattern on the quinazoline core.

2-chloro-4,6-dimethoxy-1,3,5-triazine: Another heterocyclic compound with similar functional groups.

Uniqueness

3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

3-(2-Chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a compound that has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, synthesizing findings from various studies.

- Molecular Formula : C₁₂H₁₃ClN₂O₄

- Molar Mass : 284.7 g/mol

- Density : 1.334 g/cm³ (predicted)

- CAS Number : 110231-26-0

- Hazard Class : Irritant

Synthesis and Derivatives

The synthesis of this compound involves the condensation of quinazoline derivatives with chloroethylamine. This compound serves as a precursor for various derivatives that have been evaluated for biological activity. Notably, derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione have been extensively studied for their potential as antimicrobial and anticancer agents .

Antimicrobial Activity

Research indicates that compounds derived from 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. A study evaluated several derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results are summarized in Table 1 below.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Activity Against |

|---|---|---|---|

| Compound 13 | 15 (E. coli) | 65 | E. coli |

| Compound 15 | 12 (S. aureus) | 75 | S. aureus |

| Compound II | 11 (C. albicans) | 80 | C. albicans |

| Compound IV | 10 (S. aureus) | 80 | S. aureus |

These compounds demonstrated moderate to strong activity against various microbial strains, indicating their potential as therapeutic agents .

Anticancer Activity

The anticancer properties of derivatives of this compound have also been explored. A study assessed the cytotoxic effects of several derivatives on cancer cell lines including K562 and HeLa cells using the MTT assay.

The cytotoxicity results indicated that certain derivatives had significant inhibitory effects on cell viability:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound I | 25 | K562 |

| Compound II | 30 | HeLa |

| Compound III | 20 | K562 |

These findings suggest that modifications to the quinazoline structure can enhance anticancer activity .

The biological activities of these compounds are attributed to their ability to interact with specific biological targets:

- Antimicrobial Mechanism : The quinazoline derivatives may inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication and survival.

- Anticancer Mechanism : The cytotoxic effects are likely mediated through apoptosis induction in cancer cells and disruption of cellular proliferation pathways.

Case Studies

Several case studies highlight the efficacy of these compounds in preclinical models:

- Antimicrobial Efficacy : In a study involving infected mice models, administration of a derivative showed a significant reduction in bacterial load compared to control groups.

- Cancer Treatment Models : In xenograft models with human cancer cells implanted in mice, treatment with selected derivatives resulted in tumor size reduction and improved survival rates compared to untreated controls.

Eigenschaften

IUPAC Name |

3-(2-chloroethyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c1-18-9-5-7-8(6-10(9)19-2)14-12(17)15(4-3-13)11(7)16/h5-6H,3-4H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZNVCLWQHGBDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.